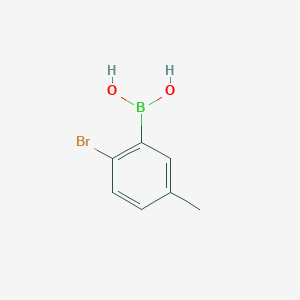

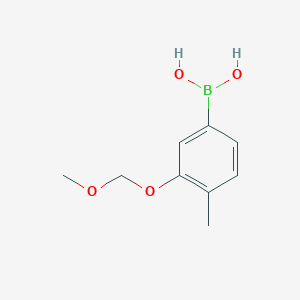

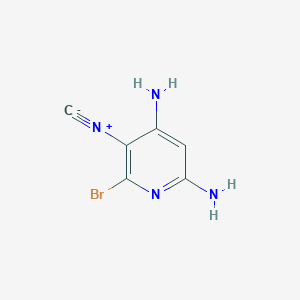

![molecular formula C11H16N2O3 B3103898 L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- CAS No. 1452575-88-0](/img/structure/B3103898.png)

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-

説明

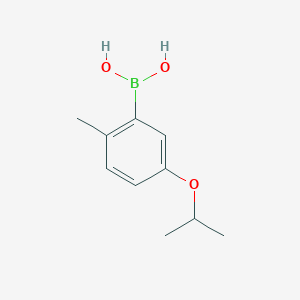

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.

The exact mass of the compound L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is 224.11609238 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Efficiency in Organic Synthesis

L-Proline has been identified as an efficient organocatalyst in promoting one-pot three-component aza-Diels–Alder reactions, facilitating the synthesis of isoxazolyl tetrahydroquinolines or isoxazolo[2,3-a]pyrimidines under ambient temperatures and neutral conditions, demonstrating high yields and efficiency (Rajanarendar, Reddy, Reddy, & Krishna, 2012).

Enantioselective Synthesis

It has been shown to act as an enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives, highlighting its ability to impart enantioselectivity in the synthesized derivatives, thus offering significant advantages such as high yields, simplicity, and environmental friendliness (Bhattacharjee, Kshiar, & Myrboh, 2016).

Synthesis of Functionalized Compounds

The use of L-Proline catalysis has been extended to the construction of densely functionalized 4H-chromenes through three-component reactions, highlighting its versatility and efficiency in generating substituted derivatives under mild, metal-free conditions (Li, Zhang, & Gu, 2012).

Cryobiology

In a distinct application outside catalysis, L-Proline has been explored for its cryoprotectant properties in mammalian oocyte cryopreservation, demonstrating its potential to improve cryopreservation efficiency with lower concentrations of conventional cryoprotectants (Zhang et al., 2016).

作用機序

Target of Action

. This suggests that the compound may interact with a variety of biological targets.

Mode of Action

They are recognized to be beneficial as ergogenic dietary substances .

Biochemical Pathways

It is involved in the Michael addition of dimethyl malonate to alfa-beta-unsaturated aldehydes . It is a precursor of hydroxyproline in collagen .

Pharmacokinetics

. This solubility profile may impact the compound’s bioavailability.

Action Environment

, which means it absorbs moisture from the environment. This property could potentially influence the compound’s stability and efficacy.

生化学分析

Biochemical Properties

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, participates in various biochemical reactions. It is a versatile organocatalyst for the synthesis of new spirooxindole derivatives . It also interacts with lipid oxidation products, potentially modifying their formation and reaction path . The enzymes it interacts with include proline oxidase (POX/PRODH), which catalyzes the first step in proline degradation .

Cellular Effects

The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, on cells are multifaceted. It influences cell function by modulating cellular metabolism and gene expression . It also contributes to the overall uptake of proline in HeLa cells .

Molecular Mechanism

The molecular mechanism of action of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, change over time. It has been found to stabilize conjugated diene and decrease hydroperoxide and hexanal levels as temperature increases .

Dosage Effects in Animal Models

The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, vary with different dosages in animal models. High doses of this compound could potentially lead to toxicity levels and amino acid imbalances in the body .

Metabolic Pathways

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is involved in several metabolic pathways. It is a key player in proline metabolism, which is a critical pathway in the metabolic rewiring that sustains cancer cells’ proliferation, survival, and metastatic spread .

Transport and Distribution

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is transported and distributed within cells and tissues. The amino acid transporter PAT1 and the Na±dependent proline transporter SIT1 are involved in its transport .

Subcellular Localization

It is known that proline metabolism enzymes are localized in various subcellular compartments, including the mitochondria .

特性

IUPAC Name |

(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRJQVYDTWFURB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231511 | |

| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452575-88-0 | |

| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。